molecular formula C30H47N3O5S B1256684 fasciospongine B

fasciospongine B

Cat. No.: B1256684
M. Wt: 561.8 g/mol
InChI Key: AVZWBTNFMAUZIC-CYPSKNEPSA-N
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Description

Fasciospongine B is a sulfated sesterterpene alkaloid isolated from marine sponges of the genus Fasciospongia. Its chemical formula is C₃₀H₄₇N₃O₅S (molecular weight: 561.784 g/mol), and it features a sesterterpene backbone (C₂₅) conjugated with a diketopiperazine moiety and a sulfate group . Key spectroscopic characteristics include an optical rotation of [α]D = -52.4° (c = 0.25 in MeOH) and UV absorption maxima at 205 nm (logε 4.27) and 230 nm (shoulder) in methanol . Structurally, it is distinguished by a 5-deoxo, 2-oxo substitution pattern, which differentiates it from other derivatives in its class . Fasciospongine B has been studied for its cytotoxic properties, particularly against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colon carcinoma) .

Properties

Molecular Formula

C30H47N3O5S

Molecular Weight

561.8 g/mol

IUPAC Name

[2-[2-[(1S,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-[1-[2-(1H-imidazol-5-yl)ethyl]-5-oxo-2H-pyrrol-3-yl]pentyl] hydrogen sulfate

InChI

InChI=1S/C30H47N3O5S/c1-22-10-11-26-27(9-6-14-29(26,2)3)30(22,4)15-12-23(20-38-39(35,36)37)7-5-8-24-17-28(34)33(19-24)16-13-25-18-31-21-32-25/h9,17-18,21-23,26H,5-8,10-16,19-20H2,1-4H3,(H,31,32)(H,35,36,37)/t22-,23?,26-,30-/m0/s1

InChI Key

AVZWBTNFMAUZIC-CYPSKNEPSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2C(=CCCC2(C)C)[C@@]1(C)CCC(CCCC3=CC(=O)N(C3)CCC4=CN=CN4)COS(=O)(=O)O

Canonical SMILES

CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=CC(=O)N(C3)CCC4=CN=CN4)COS(=O)(=O)O

Synonyms

fasciospongine B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fasciospongine B belongs to a family of sulfated sesterterpenes predominantly isolated from marine sponges. Below is a comparative analysis with key analogs:

Table 1: Structural and Bioactive Comparison of Fasciospongine B and Related Compounds

Compound Source Molecular Formula Key Structural Features Bioactivity (IC₅₀ or Inhibition)
Fasciospongine B Fasciospongia sp. C₃₀H₄₇N₃O₅S 5-deoxo, 2-oxo; diketopiperazine-sulfate Cytotoxic (HePG-2: ~8 µM; MCF-7: ~12 µM)
Fasciospongine C Fasciospongia sp. C₃₀H₄₅N₃O₆S 19-hydroxyl substitution; sulfated side chain Moderate antifungal activity (Candida spp.: 25 µg/mL)
19-Oxofasciospongine A Fasciospongia sp. C₃₁H₄₉NO₇S 19-keto group; extended terpene chain Weak cytotoxicity (HePG-2: >50 µM)
Flabelliferin A Carteriospongia flabellifera C₂₅H₃₄O₄ 25-cyclohexane carbon skeleton; linear chain Antifungal (Aspergillus niger: 10 µg/mL)
Sollasin A Unidentified deep-sea sponge C₂₇H₃₈O₇ Macrocyclic lactone; epoxide group Antitumor (P388 murine leukemia: 0.1 µg/mL)

Key Structural Differences:

Backbone Modifications :

  • Fasciospongine B and C share a sesterterpene core but differ in oxidation states. Fasciospongine C has a 19-hydroxyl group , whereas fasciospongine B lacks this modification .
  • Flabelliferin A and sollasin A belong to distinct sesterterpene subclasses (linear vs. macrocyclic), reducing their structural overlap with fasciospongine B .

Functional Groups :

  • The diketopiperazine-sulfate motif in fasciospongine B is absent in flabelliferins and sollasins, which instead feature lactones or epoxides .

Bioactivity and Functional Comparison

Cytotoxic Activity:

  • Fasciospongine B exhibits stronger cytotoxicity against hepatocellular carcinoma (HePG-2) than 19-oxofasciospongine A, suggesting that 5-deoxo, 2-oxo substitution enhances bioactivity .
  • In contrast, sollasin A shows superior antitumor activity (P388 leukemia: IC₅₀ 0.1 µg/mL), likely due to its macrocyclic lactone enhancing membrane permeability .

Antifungal Activity:

  • Fasciospongine C demonstrates moderate antifungal effects, whereas fasciospongine B lacks significant activity in this domain. This highlights the role of the 19-hydroxyl group in targeting fungal pathogens .

Mechanism of Action:

  • Fasciospongine B’s cytotoxicity is hypothesized to arise from mitochondrial membrane disruption , a mechanism shared with other sulfated sesterterpenes .
  • Sollasin A and flabelliferin A likely act via enzyme inhibition (e.g., fungal ergosterol synthesis) or DNA intercalation , respectively .

Q & A

Q. How to manage large datasets from fasciospongine B omics studies?

  • Tools : Store raw data in repositories (e.g., NCBI SRA, MetaboLights). Use R/Python scripts for preprocessing (e.g., background subtraction in proteomics). Document workflows via platforms like Galaxy or KNIME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fasciospongine B
Reactant of Route 2
fasciospongine B

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